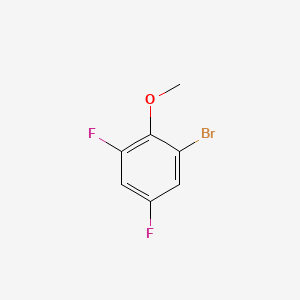

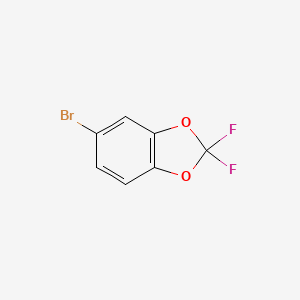

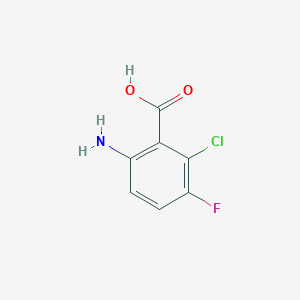

6-Amino-2-chloro-3-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2-chloro-3-fluorobenzoic acid is a compound that is structurally related to various benzoic acid derivatives, which have been the subject of numerous studies due to their interesting chemical properties and potential biological activities. Although the specific compound is not directly studied in the provided papers, related compounds such as 2-amino-6-fluorobenzothiazole and 6-fluoro-4-(5 or 7)-chloro-2-(difluorobenzoyl)aminobenzothiazoles have been investigated for their vibrational, nuclear magnetic resonance, and electronic spectra, as well as for their antifungal activities against strains of Candida albicans . Additionally, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid has been reported, which shares some structural similarities with 6-Amino-2-chloro-3-fluorobenzoic acid .

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including protection of functional groups, introduction of halogen ions, and subsequent deprotection. For example, the synthesis of 2-fluoro-6-iodobenzoic acid from 2-amino-6-fluorobenzoic acid includes carboxyl group protection, diazotization, iodosubstitution, and deprotection, resulting in a high-purity product suitable for commercial scale production . This suggests that a similar approach could be applied to synthesize 6-Amino-2-chloro-3-fluorobenzoic acid, with appropriate modifications to introduce the correct halogen substituents and protect the amino group during the reaction.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives can be extensively analyzed using various spectroscopic techniques. For instance, 2-amino-6-fluorobenzothiazole was studied using FT-IR, FT-Raman, 1H and 13C NMR, and UV-Visible spectroscopy. Quantum chemical calculations, including ab initio and DFT, were performed to determine structural parameters, vibrational frequencies, and electronic properties . These methods could be similarly applied to 6-Amino-2-chloro-3-fluorobenzoic acid to gain insights into its molecular structure and the effects of substituents on its properties.

Chemical Reactions Analysis

The reactivity of benzoic acid derivatives can be influenced by the presence of different substituents on the aromatic ring. Although the provided papers do not directly address the chemical reactions of 6-Amino-2-chloro-3-fluorobenzoic acid, they do provide insights into the reactivity of structurally similar compounds. For example, the introduction of fluoro and amino groups can affect the skeletal modes of the molecule, as well as the proton chemical shifts in NMR spectroscopy . This information can be useful in predicting the reactivity of 6-Amino-2-chloro-3-fluorobenzoic acid in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be deduced from their molecular structure and the nature of their substituents. The vibrational spectroscopy data, NMR chemical shifts, and electronic properties such as HOMO and LUMO energies provide valuable information about the stability and reactivity of these compounds . Additionally, the antifungal activity of related compounds indicates potential biological applications, which could also be relevant for 6-Amino-2-chloro-3-fluorobenzoic acid . The synthesis method reported for 2-fluoro-6-iodobenzoic acid, with its high yield and purity, suggests that the physical properties of the compound are suitable for practical applications .

Applications De Recherche Scientifique

“6-Amino-2-chloro-3-fluorobenzoic acid” is a specialized chemical often used as a starting material in the synthesis of other compounds . Here are some potential applications:

-

Organic Synthesis

-

Pharmaceutical Intermediates

-

Preparation of Fluorinated Biaryls and Heterobiaryls

-

Synthesis of Novel Benzamides

-

Fluorobenzoic Acid Series

-

Chemical Research

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

Propriétés

IUPAC Name |

6-amino-2-chloro-3-fluorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO2/c8-6-3(9)1-2-4(10)5(6)7(11)12/h1-2H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHGYJZVTVDARS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)C(=O)O)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-2-chloro-3-fluorobenzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.